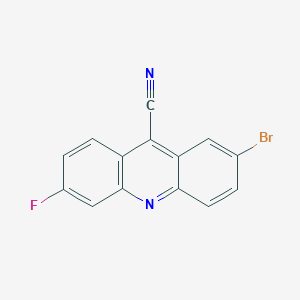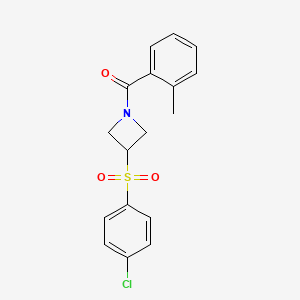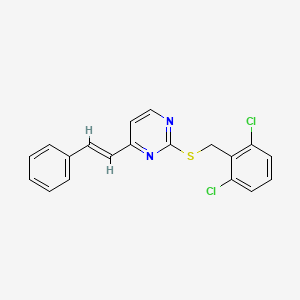
3-Fluoro-5-methoxybenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Fluoro-5-methoxybenzene-1-sulfonamide is a chemical compound that belongs to the sulfonamide family. It is widely used in scientific research due to its unique properties and applications.
Scientific Research Applications
Antitumor Agents
Halogenated sulfonamides, including derivatives similar to 3-Fluoro-5-methoxybenzene-1-sulfonamide, have been investigated for their potential as antitumor agents. These compounds were found to inhibit tumor-associated carbonic anhydrase IX, suggesting their use in cancer treatment (Ilies et al., 2003).
Antimicrobial Activity
Sulfonamide drugs, including compounds structurally related to 3-Fluoro-5-methoxybenzene-1-sulfonamide, have shown potential in inhibiting tubulin polymerization. This property is significant in the development of antimicrobial and antifungal agents (Banerjee et al., 2005).
Enzyme Inhibition for Alzheimer’s Disease
Sulfonamides derived from 4-methoxyphenethylamine, structurally similar to 3-Fluoro-5-methoxybenzene-1-sulfonamide, have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase. This research is significant for developing therapeutic agents for Alzheimer’s disease (Abbasi et al., 2018).
Carbonic Anhydrase Inhibition
Research has explored fluorine-containing triazinyl sulfonamide derivatives, including those structurally related to 3-Fluoro-5-methoxybenzene-1-sulfonamide, as inhibitors of carbonic anhydrases from Mycobacterium tuberculosis. This study is relevant for developing new antimycobacterial agents (Ceruso et al., 2014).
Antiproliferative Activity
A new series of 1,3,4-oxadiazole derivatives containing sulfonamide moieties has been synthesized, demonstrating significant in vitro antiproliferative activities against various human cancer cell lines. This research underscores the potential of sulfonamide derivatives in cancer therapy (Gamal El-Din et al., 2015).
properties
IUPAC Name |
3-fluoro-5-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO3S/c1-12-6-2-5(8)3-7(4-6)13(9,10)11/h2-4H,1H3,(H2,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUCTENKHROKRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)S(=O)(=O)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-methoxybenzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

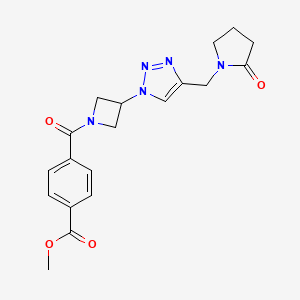
![(4-ethoxyphenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2407486.png)


![N-(2-methoxy-5-methylphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2407493.png)
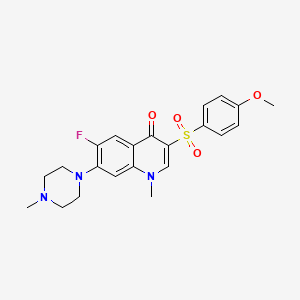
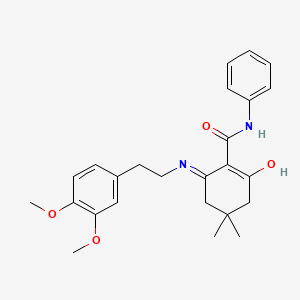
![N-(2-methoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2407497.png)
